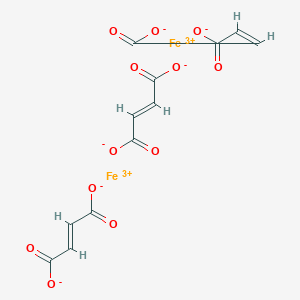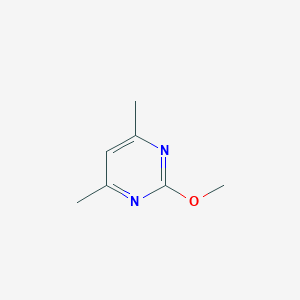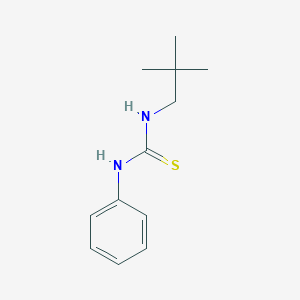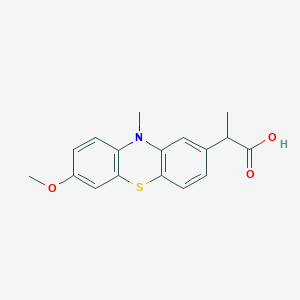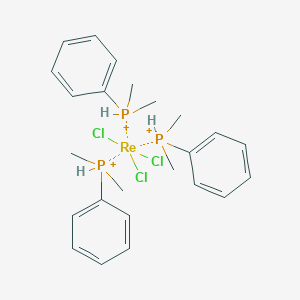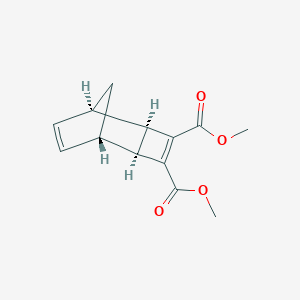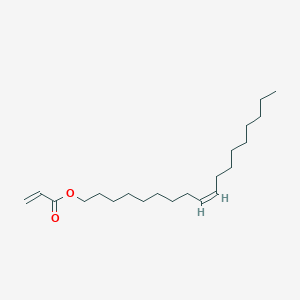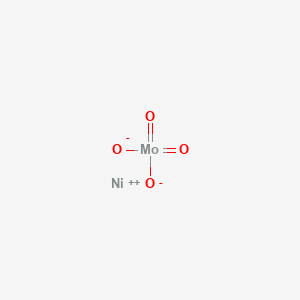
钼酸镍
描述
Molybdenum nickel tetraoxide is a compound with the molecular formula MoO₃·nNiO, where n ranges from 0.6 to 1 . This compound is a combination of molybdenum trioxide and nickel oxide, and it exhibits unique properties due to the interaction between these two metal oxides. Molybdenum nickel tetraoxide is of interest in various fields, including catalysis, materials science, and environmental applications.
科学研究应用
Molybdenum nickel tetraoxide has a wide range of scientific research applications:
生化分析
Biochemical Properties
Molybdenum Nickel Tetraoxide plays a significant role in biochemical reactions. Molybdenum, one of its constituents, is an essential element associated with a variety of metalloenzymes and corresponding metabolic functions . It is found at the active sites of metalloenzymes that catalyze important metabolic conversions . Nickel, another constituent, has distinct coordination environments in proteins, leading to signal propagation .
Cellular Effects
The effects of Molybdenum Nickel Tetraoxide on various types of cells and cellular processes are complex and multifaceted. For instance, molybdenum-based nanomaterials have been widely used in biomedical fields due to their various nanostructures and unique physical/chemical properties
Molecular Mechanism
Molybdenum is known to be coordinated to a pterin, forming the molybdenum cofactor (Moco), which is the active compound at the catalytic site of all other Mo-containing enzymes
Dosage Effects in Animal Models
It is known that excessive dietary intake of molybdenum can produce secondary copper deficiency in ruminants
Metabolic Pathways
Molybdenum Nickel Tetraoxide may be involved in various metabolic pathways due to the presence of molybdenum. Molybdenum is known to be involved in the biosynthesis of the molybdenum cofactor (Moco), which is essential for a group of redox enzymes
准备方法
Synthetic Routes and Reaction Conditions: Molybdenum nickel tetraoxide can be synthesized through various methods, including the surfactant-assisted melt-infiltration method. This method involves the use of surfactants to achieve high dispersion of nickel and molybdenum particles within a support structure . The process typically involves mixing molybdenum trioxide and nickel oxide in the presence of a surfactant, followed by heating to facilitate the formation of the compound.
Industrial Production Methods: In industrial settings, molybdenum nickel tetraoxide can be produced by combining molybdenum trioxide and nickel oxide under controlled conditions. The process may involve high-temperature calcination to ensure the formation of a homogeneous compound. The use of specific supports, such as zeolites, can enhance the dispersion and activity of the resulting material .
化学反应分析
Types of Reactions: Molybdenum nickel tetraoxide undergoes various chemical reactions, including oxidation, reduction, and catalytic reactions. The compound’s redox properties are particularly significant, as it can participate in reversible redox reactions involving the molybdenum and nickel centers .
Common Reagents and Conditions: Common reagents used in reactions with molybdenum nickel tetraoxide include hydrogen, oxygen, and various organic compounds. The reactions often occur under specific conditions, such as elevated temperatures and controlled atmospheres, to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving molybdenum nickel tetraoxide depend on the specific reaction conditions and reagents used. For example, in catalytic applications, the compound can facilitate the conversion of organic pollutants into less harmful substances .
作用机制
The mechanism of action of molybdenum nickel tetraoxide involves its redox properties and catalytic activity. The compound can facilitate electron transfer reactions, which are crucial for its catalytic function. The interaction between the molybdenum and nickel centers enhances the compound’s ability to participate in redox reactions, making it an effective catalyst for various processes .
相似化合物的比较
- Molybdenum trioxide (MoO₃)
- Nickel oxide (NiO)
- Molybdenum dioxide (MoO₂)
- Nickel molybdate (NiMoO₄)
Comparison: Molybdenum nickel tetraoxide is unique due to the synergistic interaction between molybdenum trioxide and nickel oxide. This interaction enhances the compound’s catalytic properties compared to its individual components. For example, while molybdenum trioxide is known for its photocatalytic activity, the addition of nickel oxide improves the compound’s overall catalytic efficiency and stability .
属性
IUPAC Name |
dioxido(dioxo)molybdenum;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.Ni.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVCCRZRNXTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoNiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Green odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14177-55-0 | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum nickel oxide (MoNiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum nickel tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of nickel molybdate?
A1: The molecular formula of nickel molybdate is NiMoO4, and its molecular weight is 251.64 g/mol.
Q2: What are the different polymorphs of nickel molybdate?
A2: Nickel molybdate primarily exists in two phases: the low-temperature α-phase and the high-temperature β-phase. The α-phase is thermodynamically stable at room temperature and transforms into the metastable β-phase at elevated temperatures. []
Q3: How can Raman spectroscopy be used to characterize nickel molybdate?
A3: Raman spectroscopy helps identify different phases of nickel molybdate and its hydrates. For instance, intensive bands around 947, 870, 828, and 354 cm-1 correspond to vibrational modes of MoO4 tetrahedrons in NiMoO4 hydrates. In contrast, bands at 960, 912, and 706 cm-1 in α-NiMoO4 represent stretching and bending modes in MoO6 octahedra. []
Q4: Does the preparation method influence the properties of nickel molybdate?
A4: Yes, the synthesis method significantly impacts the physicochemical properties of nickel molybdate, including its phase, morphology, particle size, and electrochemical performance. Various methods, such as hydrothermal synthesis, microwave synthesis, ultrasonic dispersion, sol-gel method, and chemical precipitation, can be employed to tune these properties. [, , ]
Q5: What are the main catalytic applications of nickel molybdate?
A5: Nickel molybdate is widely investigated as a catalyst for various reactions, including oxidative dehydrogenation of hydrocarbons, hydrodesulfurization, denitrogenation, and the water-gas shift reaction. [, , , , , ]
Q6: How does the phase of nickel molybdate influence its catalytic activity?
A6: The high-temperature β-phase of nickel molybdate often exhibits superior catalytic activity and selectivity compared to the α-phase for reactions like oxidative dehydrogenation of n-octane. [, ]
Q7: How does the addition of a support material affect the catalytic performance of nickel molybdate?
A7: Supporting nickel molybdate on materials like carbon nanotubes, alumina, or silica can enhance its catalytic performance by increasing surface area, improving dispersion of active sites, and modifying its electronic properties. For example, carbon nanotube supported nickel molybdate showed enhanced selectivity towards C8 olefins in n-octane oxidative dehydrogenation. [, , , ]
Q8: What is the role of nickel in nickel molybdate catalysts for hydrodesulfurization?
A8: In hydrodesulfurization, nickel acts as a promoter in nickel molybdate catalysts. It enhances the reducibility of molybdenum, leading to the formation of more active Ni-Mo-S phases responsible for sulfur removal from hydrocarbon feedstocks. [, , ]
Q9: How does nickel molybdate activate oxygen for oxidative reactions?
A9: Nickel molybdate activates oxygen through a Mars-van Krevelen mechanism. This involves the reduction of the catalyst by the hydrocarbon feedstock, followed by re-oxidation by gas-phase oxygen. This redox cycle generates active oxygen species on the catalyst surface that participate in the oxidative dehydrogenation or other oxidation reactions. [, ]
Q10: How can doping modify the catalytic properties of nickel molybdate?
A10: Doping nickel molybdate with elements like manganese can enhance its catalytic activity by modulating its electronic structure, increasing oxygen vacancy content, and improving oxygen activation capacity. For example, Mn-doped nickel molybdate exhibited significantly enhanced oxidative desulfurization performance compared to pristine nickel molybdate. []
Q11: What are the potential applications of nickel molybdate in electrochemical energy storage?
A11: Nickel molybdate, particularly its hydrate form, demonstrates promising electrochemical properties for applications in supercapacitors and hybrid supercapacitors due to its high theoretical capacitance, good electrical conductivity, and redox activity. [, , , , ]
Q12: How does the morphology of nickel molybdate affect its electrochemical performance?
A12: Nanostructured nickel molybdate with high surface area morphologies, such as nanorods, nanosheets, and yolk-shell structures, exhibit enhanced electrochemical performance compared to their bulk counterparts. These morphologies provide more electrochemically active sites, facilitate electrolyte ion diffusion, and accommodate volume changes during charge-discharge cycles. [, , , ]
Q13: What is the role of carbon materials in nickel molybdate-based supercapacitor electrodes?
A13: Combining nickel molybdate with carbon materials like activated carbon or carbon nanotubes can significantly improve the electrical conductivity, rate capability, and cycling stability of supercapacitor electrodes. The carbon materials provide a conductive network for efficient charge transport and enhance the overall electrochemical performance. [, , ]
Q14: How can computational chemistry be applied to study nickel molybdate?
A14: Computational methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, adsorption properties, and reaction mechanisms on nickel molybdate surfaces. These simulations help understand the catalytic activity, selectivity, and stability of nickel molybdate catalysts. [, ]
Q15: Can computational studies predict the impact of doping on nickel molybdate's properties?
A15: Yes, DFT calculations can be employed to model the effects of doping on the electronic structure and catalytic properties of nickel molybdate. These studies can predict the changes in band gap, adsorption energies, and reaction pathways upon doping, guiding the experimental design of improved catalysts. []
Q16: How does nickel molybdate interact with different support materials at high temperatures?
A17: The interaction between nickel molybdate and support materials like alumina or silica can lead to the formation of new phases at high temperatures. For instance, β-NiMoO4 was observed only in the presence of Al2O3 support. These interactions can significantly influence the catalytic activity and stability of the material. []
Q17: Can nickel molybdate be used for environmental remediation?
A19: Yes, nickel molybdate has shown potential for removing pollutants from wastewater. For example, α-NiMoO4 nanoparticles have demonstrated excellent adsorption capacity for methylene blue dye, indicating its potential use in dye removal from industrial effluents. []
Q18: Are there any environmental concerns associated with the use and disposal of nickel molybdate?
A20: As with many metal-containing materials, the disposal of spent nickel molybdate catalysts requires careful consideration to prevent potential environmental contamination. Leaching of nickel or molybdenum ions from discarded catalysts could pose risks to aquatic ecosystems. Implementing proper recycling and waste management strategies for nickel molybdate is crucial to mitigate its environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


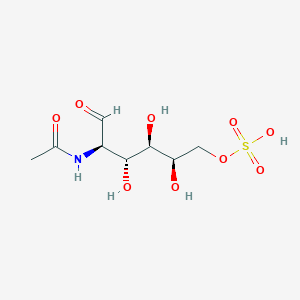
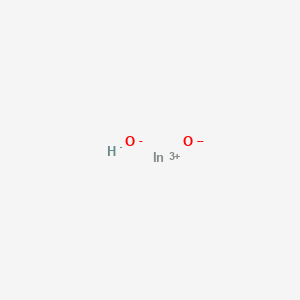
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
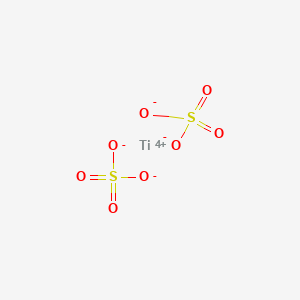
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)
